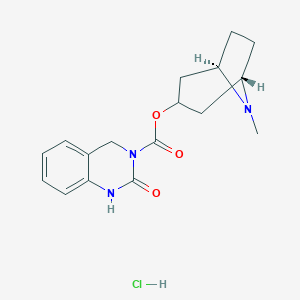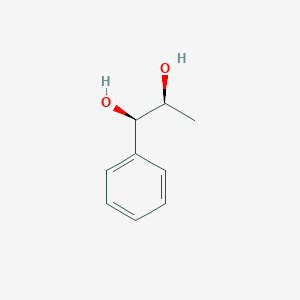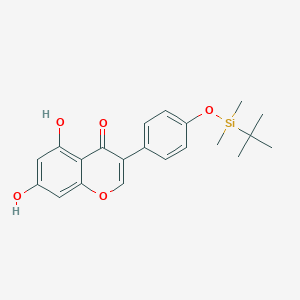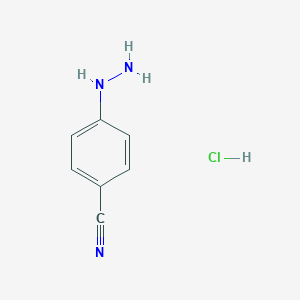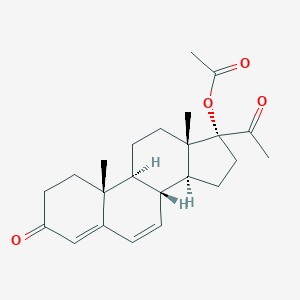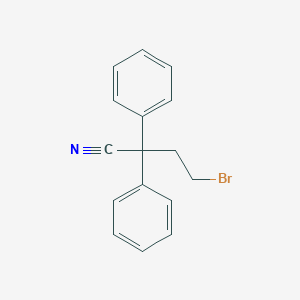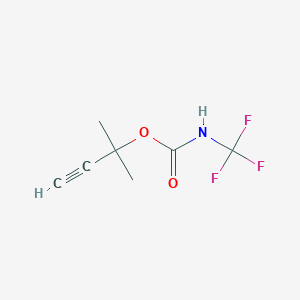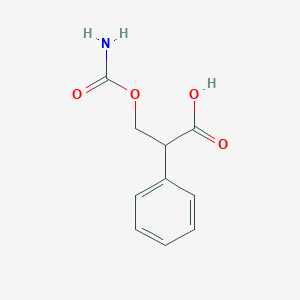
3-Carbamoyl-2-phenylpropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-2-phenylpropionic acid (CPP) is an organic compound that belongs to the class of amino acids. CPP has been shown to have various biochemical and physiological effects, making it an important molecule in scientific research.
Applications De Recherche Scientifique
Metabolic Pathway Understanding
3-Carbamoyl-2-phenylpropionic acid has been identified as a significant metabolite in studies analyzing the metabolic pathways of certain drugs. For instance, Thompson et al. (1996) noted that this compound is a major human metabolite formed from the antiepileptic drug felbamate, suggesting its role in drug metabolism and potential toxicities associated with drug treatment (Thompson et al., 1996).
Chemical Synthesis and Transformation
Research has explored the chemical synthesis and transformations involving 3-carbamoyl-2-phenylpropionic acid. De Vries et al. (1998) investigated the conversion of cinnamaldehyde into 3-phenylpropionic acid using homogeneous ruthenium catalysts (De Vries et al., 1998). This highlights its relevance in chemical synthesis processes, potentially useful in pharmaceutical manufacturing.
Antimicrobial Properties
Some studies have explored the antimicrobial properties of 3-carbamoyl-2-phenylpropionic acid. For example, Yehia et al. (2020) found that this compound exhibited significant antimicrobial activity, suggesting its potential use in managing plant phytopathogens (Yehia et al., 2020).
Biosynthesis Processes
3-Carbamoyl-2-phenylpropionic acid has been studied in the context of biosynthesis processes. For instance, Wang et al. (2019) presented a biocatalytic process using simple phenols, pyruvate, and ammonia to synthesize phenylpropionic acids, including 3-carbamoyl-2-phenylpropionic acid (Wang et al., 2019). This demonstrates its potential in green chemistry and sustainable production methods.
Medical Research and Drug Development
In medical research and drug development, this compound has been implicated in studies examining drug metabolites and their physiological impacts. Thompson et al. (2000) explored the metabolic scheme leading to 3-carbamoyl-2-phenylpropionic acid from felbamate and its implications for pharmacology and toxicology (Thompson et al., 2000).
Propriétés
Numéro CAS |
139262-66-1 |
|---|---|
Nom du produit |
3-Carbamoyl-2-phenylpropionic acid |
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
3-carbamoyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13) |
Clé InChI |
AYRIVCKWIAUVOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Synonymes |
3-carbamoyloxy-2-phenylpropionic acid CPPA-3,2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
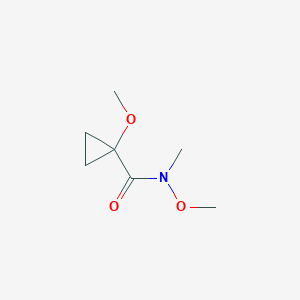
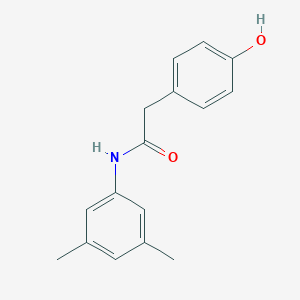
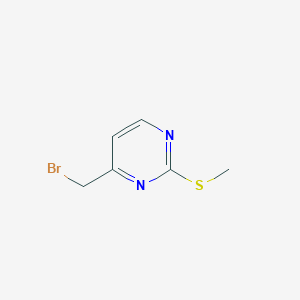
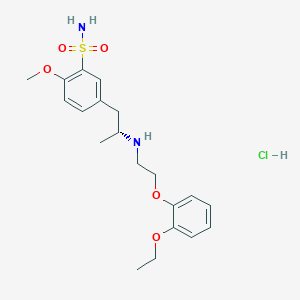
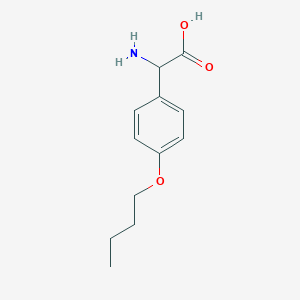
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
